molecular formula C17H16FN5O2 B3014145 2-(4-fluorophenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide CAS No. 1396843-75-6

2-(4-fluorophenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B3014145
CAS No.: 1396843-75-6
M. Wt: 341.346
InChI Key: YVBRYKBZGBBFOJ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a between an azide and a nitrile compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzonitrile as a starting material.

    Attachment of the Methoxyphenethyl Moiety: The methoxyphenethyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and fluorophenyl group may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide
  • 2-(4-bromophenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide
  • 2-(4-methylphenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide

Uniqueness

Compared to similar compounds, 2-(4-fluorophenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-25-15-5-3-2-4-12(15)10-11-19-17(24)16-20-22-23(21-16)14-8-6-13(18)7-9-14/h2-9H,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBRYKBZGBBFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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